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molecular formula C9H10BrNOS B8610661 2-Bromo-4'-(methylthio)acetanilide

2-Bromo-4'-(methylthio)acetanilide

Cat. No. B8610661
M. Wt: 260.15 g/mol
InChI Key: MRIOJWPNRGTVQC-UHFFFAOYSA-N
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Patent
US06403586B1

Procedure details

To a solution of 4-(methylthio)aniline (200 mg, 1.44 mmol) in chloroform (2 ml), a saturated aqueous solution of sodium hydrogencarbonate (2 ml) was added, followed by the dropwise addition of a solution of bromoacetyl bromide (300 mg, 1.49 mmol) in chloroform (2 ml) under ice cooling. The mixture was then stirred for 1 hour. The chloroform layer was separated, washed successively with 2N hydrochloric acid (10 ml) and brine (10 ml), and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, whereby the title compound (356 mg, 95.3%) was obtained as pale brown crystals.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.C(=O)([O-])O.[Na+].[Br:15][CH2:16][C:17](Br)=[O:18]>C(Cl)(Cl)Cl>[Br:15][CH2:16][C:17]([NH:7][C:6]1[CH:8]=[CH:9][C:3]([S:2][CH3:1])=[CH:4][CH:5]=1)=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CSC1=CC=C(N)C=C1
Name
Quantity
2 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The chloroform layer was separated
WASH
Type
WASH
Details
washed successively with 2N hydrochloric acid (10 ml) and brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, whereby the title compound (356 mg, 95.3%)
CUSTOM
Type
CUSTOM
Details
was obtained as pale brown crystals

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrCC(=O)NC1=CC=C(C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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